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This technical guide provides a comprehensive overview of the thermodynamic properties of
Plutonium-Iron (Pu-Fe) alloys, a critical aspect for understanding their phase stability and
behavior in various applications, including nuclear reactor technology and materials science.
This document synthesizes available experimental and computational data, details the
methodologies used for their determination, and presents key relationships in a clear and
accessible format.

Thermodynamic Data of Pu-Fe Alloys

The thermodynamic properties of the Pu-Fe system are complex, characterized by the
existence of two main intermetallic compounds, PusFe and PuFez, and limited mutual solubility
in the solid state. The data presented here are derived from a combination of experimental
measurements and computational thermodynamic modeling, primarily using the CALPHAD
(CALculation of PHAse Diagrams) method.

Enthalpy of Formation

The enthalpy of formation (AfH®) is a key measure of the stability of the intermetallic
compounds. The available data, obtained from Density Functional Theory (DFT) calculations
and various experimental techniques, are summarized in Table 1. It is important to note that
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some discrepancies exist between different measurement techniques and theoretical

calculations.

Enthalpy of

Phase Method . Reference
Formation (kJ/mol)

PusFe CALPHAD calculation  -6.51 [1]

_ -10.3t0-11.5

PuFe2 CALPHAD calculation [1]

(approx.)

] ] In good agreement
PuFe2 Solution Calorimetry ) [1]
with CALPHAD

Electromotive Force More stable than
PuFe: [1]
(EMF) CALPHAD value

Table 1: Enthalpy of Formation of Pu-Fe Intermetallic Compounds.

Melting Enthalpy and Transition Temperatures

Differential Scanning Calorimetry (DSC) has been employed to determine the melting enthalpy
of the PueFe intermetallic. A reanalysis of experimental data provides a revised value for its
melt enthalpy.[2][3] The transition temperatures for the various phases and reactions in the Pu-
Fe system have been determined through thermal analysis and are crucial for understanding
the phase diagram.
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Compound/Re ]
. Property Value Unit Reference
action
Melting Enthalpy
PusFe ) 36.3 kJ/mol [2]
(revised)
Peritectic
PusFe Decomposition 428 - 430 °C [4]
Temperature
Congruent
PuFe2 Melting 1240 °C [4]
Temperature
Eutectic (L <
Temperature ~410 °C [4]
PuesFe + 0-Pu)
Eutectic (L ~
Temperature 1165 - 1180 °C [4]

PuFe:2 + y-Fe)

Table 2: Melting and Transition Properties of Pu-Fe Phases.

Gibbs Free Energy of Formation

The Gibbs free energy of formation (AfG®) provides a direct measure of the thermodynamic
stability of a compound at a given temperature. Electromotive force (EMF) measurements have
been used to determine the Gibbs free energy of formation for PuFez over a range of
temperatures.

The free energy of formation of PuFez was measured over the temperature range of 792 to
1106 K by monitoring the EMF of the cell: Pu(s,l)/PuCls, LiCI-KCI/PuFez + Fe(s).[5] The data
from these measurements allow for the calculation of thermodynamic functions at the
temperatures of the measurements and for extrapolated estimates at other temperatures.[5]
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Temperature (K) AfG° (kcallmol)
800 -9.8
900 -95
1000 -9.2
1100 -8.9

Table 3: Gibbs Free Energy of Formation of PuFez from EMF Measurements.[5]

Experimental Protocols

The determination of thermodynamic properties of Pu-Fe alloys requires specialized
experimental techniques due to the radioactive and reactive nature of plutonium. The following
sections provide an overview of the key methodologies cited in the literature.

CALPHAD Modeling

The CALPHAD method is a computational approach used to assess thermodynamic data and
phase diagrams of multicomponent systems.[1][4]

Methodology:

o Literature Review: A thorough review of all available experimental data for the binary Pu-Fe
system is conducted. This includes phase diagram data (e.g., transition temperatures, phase
boundaries), crystallographic information, and thermodynamic data (e.g., enthalpies of
formation, activities).[1]

» Model Selection: A Gibbs energy model is chosen for each phase in the system. For the Pu-
Fe system, the liquid phase is typically modeled as a substitutional solution, and the
intermetallic compounds are treated as stoichiometric phases.

o Parameter Optimization: The model parameters are optimized to achieve the best possible fit
to the experimental data. This is an iterative process that involves adjusting the parameters
and recalculating the phase diagram and thermodynamic properties until a self-consistent
thermodynamic description is obtained.
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o Database Creation: The optimized parameters are compiled into a thermodynamic database
that can be used with software to calculate phase diagrams and thermodynamic properties
for the Pu-Fe system and higher-order systems containing these elements.

[Literature Review (Thermodynamic Databasej
(

Experimental Data) ) — —a -
(Parameter Optimizatim} ________ Iterative Refinement [PPhase Diagram &nj

Model Selection —> roperty Calculatio
[(Gibbs Energy Models)j

Click to download full resolution via product page

A simplified workflow of the CALPHAD methodology.

Differential Scanning Calorimetry (DSC)

DSC is a thermal analysis technique used to measure the heat flow into or out of a sample as a
function of temperature or time. It is particularly useful for determining transition temperatures
and enthalpies of fusion and solid-state transformations.[2][6]

Experimental Procedure for Plutonium Alloys:

o Sample Preparation: A small, accurately weighed sample of the Pu-Fe alloy (typically a few
milligrams) is hermetically sealed in a sample pan, often made of a compatible material like
tantalum. This is crucial to contain the radioactive material and prevent oxidation at high
temperatures.

o Apparatus Setup: The DSC instrument is calibrated for temperature and heat flow using
standard reference materials. An inert atmosphere, such as high-purity argon, is
continuously purged through the furnace to prevent sample oxidation during the experiment.

o Measurement: The sample and an empty reference pan are heated or cooled at a controlled
rate. The instrument measures the difference in heat flow required to maintain the sample
and reference at the same temperature.
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o Data Analysis: The resulting DSC curve (heat flow vs. temperature) shows peaks
corresponding to thermal events. The temperature at the peak onset or maximum is taken as
the transition temperature. The area under the peak is proportional to the enthalpy change of

the transition.
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A general workflow for DSC analysis of Pu-Fe alloys.

Electromotive Force (EMF) Measurement
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The EMF technique is an electrochemical method used to determine the Gibbs free energy of
formation of intermetallic compounds.[5]

Experimental Protocol:

o Cell Construction: An electrochemical cell is constructed. For the Pu-Fe system, a typical cell
configuration is: Pu(s,l) | PuCls in LiCI-KCI (eutectic) | PuFez + Fe(s) This consists of a pure
plutonium electrode, a molten salt electrolyte containing Pu3* ions, and a two-phase
electrode of PuFez in equilibrium with pure iron.

o Apparatus: The cell is placed in a furnace with precise temperature control. The electrodes
are connected to a high-impedance voltmeter to measure the cell potential (EMF).

o Measurement: The EMF of the cell is measured at various constant temperatures. Sufficient
time is allowed at each temperature to ensure thermal and electrochemical equilibrium.

o Data Analysis: The Gibbs free energy of the cell reaction is calculated from the measured
EMF using the Nernst equation: AG = -nFE where n is the number of electrons transferred in
the cell reaction (in this case, 3), F is the Faraday constant, and E is the measured EMF.
From the temperature dependence of the Gibbs free energy, the enthalpy (AH) and entropy
(AS) of the reaction can be determined using the Gibbs-Helmholtz equation.

Furnace

Pu Electrode | Molten Salt Electrolyte (PuCls in LiCI-KCl) | PuFe2 + Fe Electrode ?AEECathode

Voltmeter

Click to download full resolution via product page

A schematic of an EMF cell for Pu-Fe thermodynamic measurements.

Gibbs Energy of Mixing

The Gibbs energy of mixing (AmixG) describes the change in Gibbs free energy when two or
more components are mixed to form a solution. For an ideal solution, the Gibbs energy of
mixing is given by:
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AmixG_ideal = RT(X_A* In(x_A) + x_B * In(x_B))

where R is the gas constant, T is the temperature, and x_A and x_B are the mole fractions of
components A and B.

For real solutions, such as Pu-Fe alloys, deviations from ideal behavior are expected. The
excess Gibbs energy of mixing (AmixG_ex) accounts for these deviations and is related to the
enthalpy of mixing (AmixH) and the excess entropy of mixing (AmixS_ex):

AmixG = AmixG_ideal + AmixG_ex = AmixH - TAmMIxS

While direct experimental data for the Gibbs energy of mixing of Pu-Fe alloys is scarce, the
CALPHAD approach provides a way to model this property based on the assessed
thermodynamic parameters for the individual phases. The excess Gibbs energy of mixing is
often represented by a Redlich-Kister polynomial in CALPHAD models.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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